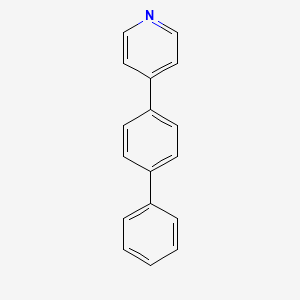

4-(4-Biphenyl)pyridine

Description

Historical Context and Evolution of Pyridine-Biphenyl Scaffolds

The development of molecules like 4-(4-Biphenyl)pyridine is built upon a long history of synthetic organic chemistry focused on creating carbon-carbon bonds to link aromatic rings. The journey of biphenyl (B1667301) derivative chemistry can be traced back over 160 years. rsc.org Early methods included the Wurtz-Fittig reaction in the mid-19th century and the Ullmann reaction, discovered in 1901, which involved the copper-catalyzed homocoupling of aryl halides. rsc.org The 20th century saw the advent of more sophisticated and widely used transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Negishi, and Stille reactions, which have become indispensable for the controlled synthesis of substituted biphenyl scaffolds. rsc.org

Concurrently, pyridine-based ring systems have established themselves as one of the most vital heterocyclic scaffolds in medicinal chemistry and materials science. nih.govresearchgate.net The inclusion of a nitrogen atom in the aromatic ring imparts unique properties, including weak basicity and the ability to act as a ligand for metal ions. jchemrev.com Pyridine (B92270) and its derivatives are integral to a vast number of pharmaceuticals, natural products, and functional materials. nih.govjchemrev.comresearchgate.net

The combination of these two foundational scaffolds into the pyridine-biphenyl system created a class of compounds with significant therapeutic and material potential. scientificarchives.com Researchers began designing and synthesizing novel compounds with a pyridine-biphenyl backbone to explore their activities, particularly in the development of anticancer agents and other bioactive molecules. scientificarchives.com This evolution from simple biphenyls and pyridines to complex, functionalized pyridine-biphenyl systems represents a strategic approach in molecular design, aiming to harness the synergistic properties of both components.

Table 1: Key Synthetic Milestones for Biphenyl Scaffolds

| Reaction Name | Year Discovered | Description |

|---|---|---|

| Wurtz-Fittig Reaction | 1855 | Expanded upon the Wurtz reaction to include the C(sp2)–C(sp2) homodimerization of aryl halides using sodium metal. rsc.org |

| Ullmann Reaction | 1901 | Involves the copper-catalyzed homocoupling of halo-arenes to form biphenyls. rsc.org |

| Negishi Cross-Coupling | 1970s | A regio- and chemoselective method for biaryl synthesis using organozinc reagents and a transition metal catalyst. rsc.org |

| Stille Cross-Coupling | 1986 | A cross-coupling reaction of organic electrophiles with organostannanes. rsc.org |

| Suzuki-Miyaura Cross-Coupling | 1979 | A highly effective and widely used method for forming carbon-carbon bonds by reacting aryl halides with boronic acids. rsc.org |

This table summarizes key historical developments in the synthesis of biphenyl frameworks, which are foundational to compounds like this compound.

Interdisciplinary Significance of this compound as a Fundamental Chemical Entity

The unique structural and chemical properties of this compound make it a valuable entity across multiple scientific disciplines, most notably in materials science and medicinal chemistry. Its rigid, elongated shape and the presence of a nitrogen atom capable of coordination are key to its versatility.

In materials science , this compound and its derivatives are extensively used as building blocks, often referred to as linkers or ligands, for creating advanced functional materials. ambeed.com

Coordination Polymers and Metal-Organic Frameworks (MOFs) : The pyridine nitrogen atom in this compound makes it an excellent ligand for coordinating with metal ions. This property is exploited in the construction of coordination polymers and MOFs. ambeed.comnih.gov These materials are crystalline solids built from metal nodes linked by organic molecules, and their properties (e.g., porosity, stability) can be tuned by changing the linker. Derivatives like 4'-(pyridin-4-yl)-[1,1'-biphenyl]-4-carboxylic acid (HPBPC) serve as rigid linear linkers for MOFs used in applications such as methane (B114726) storage. ossila.com The biphenyl-pyridine backbone provides the necessary rigidity and length to create specific network topologies and porous structures. semanticscholar.orgacs.org

Liquid Crystals : The rod-like molecular structure of the pyridine-biphenyl scaffold is a common feature of thermotropic mesogens, which are molecules that exhibit liquid crystal phases. nih.gov Compounds based on this scaffold, such as derivatives of 2-(4-alkoxybiphen-4′-yl)-5-methylpyridines, have been shown to form nematic liquid crystal phases at various temperatures. nih.gov The inherent rigidity of the biphenyl-pyridine core is crucial for the formation of these ordered, anisotropic fluid phases, which are essential for technologies like liquid crystal displays (LCDs).

Organic Electronics : The conjugated π-system of this compound gives it interesting electronic and optical properties. This has led to its exploration for use in organic electronic devices. ambeed.com For instance, related biphenyl and pyridine derivatives are investigated as components in Organic Light-Emitting Diodes (OLEDs), where they can function as emitters or charge-transporting materials. researchgate.netacs.org

In medicinal chemistry , the pyridine-biphenyl scaffold is recognized as a "privileged structure" due to its recurrence in a wide range of biologically active compounds. researchgate.net While research on this compound itself is specific, studies on its derivatives highlight the scaffold's potential. For example, a series of novel 4-(biphenyl-4-yl)pyridine derivatives were synthesized and showed promising antimicrobial activity against various bacteria and fungi. nih.govresearchgate.net The evolution of microbial resistance necessitates the development of new and effective antimicrobial drugs, and these findings suggest that the 4-(biphenyl-4-yl)pyridine framework is a valuable starting point for designing such agents. nih.govresearchgate.net The broader class of pyridine derivatives is known to possess a wide spectrum of biological activities, including anticancer, antiviral, and anti-inflammatory properties. researchgate.netscientificarchives.com

Table 2: Applications of this compound and its Derivatives

| Field | Application | Specific Role of the Scaffold |

|---|---|---|

| Materials Science | Metal-Organic Frameworks (MOFs) | Acts as a rigid organic linker or ligand to connect metal ions, forming porous structures for applications like gas storage. ambeed.comossila.com |

| Liquid Crystals | The rigid, rod-like shape promotes the formation of ordered liquid crystalline phases (e.g., nematic phase) used in displays. nih.gov | |

| Organic Electronics | The conjugated aromatic system provides desirable electronic properties for use in devices like OLEDs. ambeed.comresearchgate.net | |

| Medicinal Chemistry | Antimicrobial Agents | Serves as a core scaffold for designing novel derivatives with antibacterial and antifungal activity. nih.govresearchgate.net |

This table provides an overview of the diverse applications of this compound and related structures, highlighting its interdisciplinary importance.

Structure

3D Structure

Properties

IUPAC Name |

4-(4-phenylphenyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13N/c1-2-4-14(5-3-1)15-6-8-16(9-7-15)17-10-12-18-13-11-17/h1-13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJWMXGICVAFMLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=NC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90650311 | |

| Record name | 4-([1,1'-Biphenyl]-4-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90650311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

861024-61-5 | |

| Record name | 4-([1,1'-Biphenyl]-4-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90650311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 4 4 Biphenyl Pyridine and Its Derivatives

Established Cross-Coupling Strategies

Transition-metal catalyzed cross-coupling reactions are fundamental to modern organic synthesis, providing powerful tools for the formation of carbon-carbon bonds. researchgate.net These methods are particularly valuable for constructing biaryl systems like 4-(4-biphenyl)pyridine. researchgate.net

Suzuki-Miyaura Cross-Coupling for Biphenyl-Pyridine Core Formation

The Suzuki-Miyaura cross-coupling reaction is a cornerstone for the synthesis of biaryl compounds, prized for its mild reaction conditions and tolerance of a wide variety of functional groups. semanticscholar.orgrsc.org This palladium-catalyzed reaction typically involves the coupling of an organoboron compound (like a boronic acid or ester) with an organic halide or triflate. semanticscholar.orgnih.gov For the synthesis of this compound, this can be achieved by coupling a 4-halopyridine with 4-biphenylboronic acid or, conversely, a 4-halobiphenyl with 4-pyridineboronic acid. mdpi.com

The catalytic cycle involves three key steps:

Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide to form an organopalladium(II) complex. semanticscholar.org

Transmetalation: The organoboron reagent, activated by a base, transfers its organic group to the palladium(II) complex. semanticscholar.org

Reductive Elimination: The two organic groups on the palladium complex couple, forming the new C-C bond of the biaryl product and regenerating the palladium(0) catalyst. semanticscholar.org

Researchers have optimized conditions for Suzuki-Miyaura reactions to produce biphenyl (B1667301) derivatives in high yields. mdpi.comnih.gov The choice of catalyst, base, and solvent system is crucial for reaction efficiency. nih.govmdpi.com For instance, the use of Pd(PPh₃)₄ as a catalyst with K₃PO₄ as the base in 1,4-Dioxane has been shown to be effective for the arylation of pyrimidine-substituted bromophenyl rings. mdpi.com The reaction's versatility allows for the use of various substituted aryl bromides and arylboronic acids, leading to a diverse library of biphenyl compounds. nih.govnih.gov

Table 1: Examples of Suzuki-Miyaura Coupling for Biphenyl Synthesis This table is generated based on data for analogous biphenyl syntheses.

| Aryl Halide | Arylboronic Acid | Catalyst | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 60 | mdpi.com |

| Bromobenzene | Phenylboronic acid | (NHC)PdBr₂ complex | KOH | H₂O/2-propanol | Up to 96 | nih.gov |

| 4-Bromoacetophenone | Phenylboronic acid | Pyridine-based Pd(II)-complex | KOH | Water | 96 | nih.gov |

| 2-Iodo-4-nitrofluorobenzene | (2-Bromophenyl)boronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane | 81 | rsc.org |

Other Palladium-Catalyzed Coupling Reactions for Biaryl Synthesis

While the Suzuki reaction is prevalent, other palladium-catalyzed methods serve as powerful alternatives for biaryl synthesis. researchgate.net These include the Stille, Negishi, and Hiyama couplings, which utilize different organometallic reagents. nih.govfiveable.me

Stille Coupling: This reaction pairs an organohalide with an organotin compound (organostannane). fiveable.me It is a versatile method for creating biaryl compounds. researchgate.net

Negishi Coupling: Employing highly reactive organozinc reagents, this coupling is effective for forming C-C bonds between various carbon centers, including the sp²-sp² bonds of biaryls. fiveable.me

Hiyama Coupling: This reaction uses organosilicon compounds, such as organosilanols, which are activated by a base. acs.org It presents a less toxic alternative to methods involving boron or tin. acs.org

These reactions generally follow a similar catalytic cycle to the Suzuki coupling, involving oxidative addition, transmetalation with the respective organometallic reagent, and reductive elimination. nih.gov The choice among these methods often depends on the functional group tolerance required and the availability of starting materials. researchgate.netacs.org

Metal-Free Cyclization Approaches

Recent advancements have led to the development of metal-free methods for pyridine (B92270) synthesis. rsc.orgijpsonline.com These approaches often involve the oxidative cyclization of readily available starting materials. rsc.org For the synthesis of this compound, a strategy would involve a metal-free cyclization where one of the precursors already contains the biphenyl group. For example, a reaction between an o-acetyl ketoxime and an α,β-unsaturated aldehyde bearing a biphenyl substituent could be employed. ijpsonline.comijpsonline.com Another method involves the reaction of acetophenones with diamines. rsc.org These reactions, often using mild oxidants like air or iodine, form the pyridine ring through C-C and C-N bond formation, providing an alternative to metal-catalyzed cross-coupling. rsc.orgijpsonline.com

Multi-Component Reactions for Pyridine Ring Construction

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product, offer an efficient and atom-economical route to complex molecules like substituted pyridines. ijpsonline.com

Hantzsch Reaction for 4-(Biphenyl-4-yl)pyridine Derivatives

The Hantzsch pyridine synthesis is a classic and widely used MCR. scispace.comresearchgate.net It traditionally involves the condensation of an aldehyde, two equivalents of a β-ketoester, and an ammonia (B1221849) source. ijpsonline.com To synthesize 4-(biphenyl-4-yl)pyridine derivatives, 4-biphenylcarboxaldehyde is used as the aldehyde component. scispace.comcapes.gov.brnih.gov The reaction proceeds to form a 1,4-dihydropyridine (B1200194) intermediate, which is subsequently oxidized to the corresponding aromatic pyridine. researchgate.net

This method has been successfully used to prepare a series of novel 4-(biphenyl-4-yl)-1,4-dihydropyridine and 4-(biphenyl-4-yl)pyridine derivatives. scispace.comresearchgate.netcapes.gov.brnih.gov The versatility of the Hantzsch reaction allows for the use of various active methylene (B1212753) compounds, leading to a range of substitutions on the pyridine ring. researchgate.net

Table 2: Synthesis of 4-(Biphenyl-4-yl)pyridine Derivatives via Hantzsch Reaction This table is generated based on data from the synthesis of various derivatives.

| Aldehyde | Active Methylene Compound | Ammonia Source | Key Reaction Step | Product Type | Reference |

|---|---|---|---|---|---|

| 4-Biphenylcarboxaldehyde | Ethyl acetoacetate | Ammonium acetate | One-pot condensation | 4-(Biphenyl-4-yl)-1,4-dihydropyridine | scispace.comresearchgate.net |

| 4-Biphenylcarboxaldehyde | Methyl acetoacetate | Ammonium acetate | One-pot condensation | 4-(Biphenyl-4-yl)-1,4-dihydropyridine | researchgate.netnih.gov |

| 4-Biphenylcarboxaldehyde | Acetylacetone | Ammonium acetate | One-pot condensation | 4-(Biphenyl-4-yl)-1,4-dihydropyridine | researchgate.netcapes.gov.br |

| Biphenyltetrazolyl-imidazolecarboxaldehyde | Dialkyl acetoacetate | Ammonium acetate | Classic Hantzsch condensation | 1,4-Dihydropyridine derivative | nih.gov |

Cyclo-condensation and Cycloaddition Protocols

Beyond the Hantzsch reaction, other cyclo-condensation and cycloaddition protocols are effective for constructing the pyridine ring. ijpsonline.comijpsonline.com

Cyclo-condensation Reactions: These reactions involve the joining of molecules with the elimination of a small molecule like water or ammonia. The Bohlmann-Rahtz pyridine synthesis is a notable example, where an enamine reacts with an alkynone in a tandem Michael addition-heterocyclization process to form a substituted pyridine. core.ac.uk By using an enamine or alkynone bearing a biphenyl group, this method can be adapted to produce this compound. Another approach involves a three-component reaction of lithiated alkoxyallenes, nitriles, and carboxylic acids to form highly substituted pyridin-4-ol derivatives, which can be further functionalized. chim.it

Cycloaddition Reactions: These reactions, particularly [4+2] cycloadditions like the hetero-Diels-Alder reaction, are powerful tools for ring formation. rsc.org In this context, a 1-azadiene (a four-atom component containing a nitrogen) reacts with a two-atom alkyne component. rsc.org If one of the reactants is substituted with a biphenyl group at the appropriate position, the reaction can yield a this compound derivative. rsc.org Transition-metal-catalyzed [2+2+2] cycloadditions of diynes with nitriles also provide a direct route to substituted pyridines. researchgate.net

Stepwise Synthesis for Complex Architectures Incorporating this compound Ligands

The rigid, extended structure of this compound makes it an ideal building block, or "linker," for the construction of large, well-defined supramolecular structures and metal-organic frameworks (MOFs). wikipedia.org A stepwise synthetic approach is often crucial for creating these complex architectures, allowing for precise control over the final structure and properties. mdpi.com This method involves the sequential addition of components to build up the final assembly, rather than a one-pot reaction of all constituents.

A prime example of this strategy is the synthesis of mixed-ligand tetranuclear supramolecular coordination complexes (SCCs), such as platinum-based rectangular metallacycles. mdpi.com The process for creating these structures is methodical:

Synthesis of the Core Complex : The initial step often involves creating a binuclear organometallic core. For instance, a platinum-biphenyl-platinum core can be synthesized first. This core acts as a structural foundation for the final assembly. mdpi.com

Ligand Exchange and Complex Formation : The core complex is then reacted with the bridging ligands. In this step, ligands like this compound or its derivatives are introduced. The reaction is typically carried out under controlled conditions, such as heating the mixture in a solvent like acetonitrile, to facilitate the coordination of the pyridine nitrogen to the metal centers. mdpi.com

Purification and Characterization : The final supramolecular complex is isolated, often as a precipitate, which is then purified by washing with appropriate solvents to remove any unreacted starting materials. mdpi.com

This stepwise approach has been successfully employed to construct a series of rectangular platinum metallocycles where the length of the pyridine-based ligand is systematically varied. mdpi.com By using ligands with increasing length, such as 4,4'-bipyridine (B149096), 1,4-di(pyridin-4-yl)benzene, and 4,4'-di(pyridin-4-yl)-1,1'-biphenyl, researchers can precisely tune the dimensions and properties of the resulting metallacycles. mdpi.com

The synthesis of Metal-Organic Frameworks (MOFs) also relies on similar principles, where metal ions or clusters are linked by organic ligands like biphenyl-dicarboxylates or bipyridines to form extended one-, two-, or three-dimensional structures. wikipedia.orgresearchgate.netmdpi.com Hydrothermal or solvothermal methods are commonly used, where the metal salt and the organic linker are heated in a solvent-filled autoclave. mdpi.comrroij.com The resulting crystalline MOF structure is highly dependent on the geometry of the ligand and the coordination preference of the metal ion.

The table below summarizes an example of a stepwise synthesis for a supramolecular complex.

| Step | Reactants | Conditions | Product | Yield | Reference |

| 1 | Binuclear Platinum Complex, 4,4'-bipyridine | Acetonitrile, 60 °C, 12-18 h | {[Pt(2,2′-bpy)]₄(μ-bph)₂(μ-(4,4′-bpy))₂}{PF₆}₄ | 75% | mdpi.com |

| 2 | Binuclear Platinum Complex, 1,4-di(pyridin-4-yl)benzene | Acetonitrile, 60 °C, 12-18 h | {[Pt(2,2′-bpy)]₄(μ-bph)₂(μ-(dpbz))₂}{PF₆}₄ | 78% | mdpi.com |

| 3 | Binuclear Platinum Complex, 4,4′-di(pyridin-4-yl)-1,1′-biphenyl | Acetonitrile, 60 °C, 12-18 h | {[Pt(2,2′-bpy)]₄(μ-bph)₂(μ-(dpbph))₂}{PF₆}₄ | 85% | mdpi.com |

Table showing the stepwise synthesis of rectangular platinum metallacycles with different length pyridine-based ligands.

Green Chemistry Considerations in this compound Synthesis

In line with the growing emphasis on sustainable chemical manufacturing, several "green" chemistry principles have been applied to the synthesis of pyridine derivatives, including those structurally related to this compound. nih.gov These methods aim to reduce waste, minimize energy consumption, and use less hazardous materials compared to traditional synthetic routes.

Key Green Synthetic Strategies Include:

Solvent-Free and Catalyst-Free Reactions : One approach involves conducting reactions under solvent-free conditions, often with the aid of a catalyst. For example, trifluoromethanesulfonic acid (HOTf) has been used as an efficient catalyst for the synthesis of various substituted pyridines from ketones and amines at 120 °C under air, eliminating the need for a solvent. rsc.org

Use of Greener Solvents : When a solvent is necessary, the focus shifts to using environmentally benign options. Polyethylene glycol (PEG) has been identified as a suitable reaction medium for transition metal-catalyzed C-H activation reactions, which are used to form biaryl compounds. rsc.org PEG is non-toxic, biodegradable, and can often be recycled. Similarly, water has been employed as a solvent for microwave-assisted synthesis of complex pyridine derivatives. ijpsonline.com

Continuous-Flow Processes : Continuous-flow hydrogenation has been demonstrated as a green and efficient method for the synthesis of 4-phenylpiperidine (B165713) from 4-phenylpyridine (B135609), a closely related starting material. d-nb.inforesearchgate.net This technique offers advantages over batch processing, including enhanced safety, better heat and mass transfer, and the potential for straightforward integration with product isolation steps. d-nb.info A notable innovation in this area is the use of a CO₂-switchable system for product extraction, which avoids the formation of salt by-products and allows for recirculation of the organic solvent. d-nb.inforesearchgate.net

Catalytic C-H Activation : Transition-metal-catalyzed C-H activation has emerged as a powerful, atom-economical strategy for synthesizing complex molecules. rsc.orgacs.org This method avoids the need for pre-functionalized starting materials, thereby reducing the number of synthetic steps and the amount of waste generated. rsc.org For instance, ruthenium and palladium catalysts have been used for the direct arylation of arenes to form biaryl linkages, a key bond in this compound. rsc.org These reactions can be performed in greener solvents like PEG, further enhancing their sustainability credentials. rsc.org

The following table provides an overview of various green synthetic approaches applicable to pyridine derivatives.

| Green Strategy | Catalyst/Conditions | Substrates | Product Type | Key Advantage | Reference |

| Solvent-Free Synthesis | HOTf (5 mol%), 120 °C | Ketones, Amines | Substituted Pyridines | Avoids solvent waste, high atom economy. | rsc.org |

| Continuous-Flow Hydrogenation | Pd/C, EtOAc, H₂ | 4-Phenylpyridine | 4-Phenylpiperidine | High conversion and selectivity, integrated salt-free product isolation. | d-nb.inforesearchgate.net |

| C-H Arylation in Green Solvent | [RuCl₃(H₂O)n], MesCO₂H, PEG-2000 | Arenes with directing groups, Aryl halides | Biaryls | Use of recyclable, non-toxic solvent; high regioselectivity. | rsc.org |

| Microwave-Assisted Synthesis | Water, 70 °C | Ketones, Ammonium acetate | Substituted Pyridines | Use of water as solvent, reduced reaction time. | ijpsonline.com |

Table summarizing green chemistry approaches for the synthesis of pyridine derivatives.

By adopting these advanced synthetic and green chemistry principles, the production and application of this compound and its derivatives can be achieved more efficiently and sustainably, paving the way for their use in next-generation materials and technologies.

Coordination Chemistry of 4 4 Biphenyl Pyridine As a Ligand

Ligand Design Principles and Nitrogen Atom Coordination Modes

The design of 4-(4-biphenyl)pyridine as a ligand is predicated on its distinct structural features. It consists of a pyridine (B92270) ring, which provides a nitrogen atom as a primary coordination site, and a biphenyl (B1667301) group that acts as a rigid, linear spacer. The nitrogen atom in the pyridine ring possesses a lone pair of electrons, allowing it to function as a classic N-donor ligand, coordinating to metal centers. researchgate.net This coordination is a fundamental interaction in the assembly of a vast array of metallosupramolecular architectures. uef.fi

The biphenyl unit imparts rigidity and a defined length to the ligand, which is crucial for controlling the structure of the resulting coordination compounds. This rigidity helps in the predictable formation of extended networks like coordination polymers and MOFs. nih.gov The aromatic nature of both the pyridine and biphenyl components allows for π-π stacking interactions, which can further influence and stabilize the final supramolecular structure. uef.fi The versatility of pyridine and its derivatives as ligands is central to their widespread use in creating a diverse array of metal complexes with varied properties. researchgate.net

The primary coordination mode of this compound involves the donation of the nitrogen atom's lone pair to a metal ion. In the context of coordination polymers, it acts as a monodentate linker, connecting metal centers to propagate a larger structure. The specific coordination environment is influenced by the choice of metal ion, counter-anions, and the presence of other auxiliary ligands. nih.govub.edu

Synthesis and Structural Elucidation of Metal Complexes

The synthesis of metal complexes incorporating this compound and its derivatives is typically achieved through self-assembly processes, where the ligand and metal salts are combined in a suitable solvent system, often under solvothermal conditions. nih.govnih.gov Structural elucidation of the resulting complexes is paramount and is routinely performed using single-crystal X-ray diffraction, which provides definitive information on connectivity, coordination geometry, and bond parameters. mdpi.com This is complemented by a suite of analytical techniques including NMR spectroscopy, FT-IR spectroscopy, and elemental analysis. mdpi.comnih.gov

Platinum(II) and Iridium(III) are d⁸ and d⁶ metal ions, respectively, known for forming stable, kinetically inert complexes with interesting photophysical and cytotoxic properties. nih.gov The coordination chemistry of these metals with phenylpyridine-type ligands is well-explored. While direct studies on this compound are specific, the principles can be understood from related systems. For instance, dinuclear half-sandwich monochloridoiridium(III) complexes have been synthesized using Schiff base ligands derived from a 4,4'-biphenyl core, demonstrating the utility of the biphenyl unit in constructing multinuclear architectures. nih.gov These complexes often exhibit significant in vitro cytotoxic activity. nih.gov

Iridium(III) readily forms cyclometalated complexes, which possess enhanced optical characteristics. mdpi.com The stable nature of Ir(III) makes these complexes potential drug candidates capable of reaching biological targets without decomposition. nih.gov Similarly, platinum(II) complexes with biphenyl-based ligands have been synthesized and their excited-state properties investigated. acs.org Stepwise synthesis approaches have been developed for creating mixed-ligand tetranuclear supramolecular coordination complexes (SCCs) of Pt(II) with p-biphenyl and 4,4'-bipyridine (B149096) derivatives, where the final emission profile is influenced by ligand length and solvent polarity. mdpi.com

Table 1: Selected Iridium(III) Complexes with Biphenyl-Based Ligands

| Complex Type | Ligand System | Key Feature | Application Area |

|---|---|---|---|

| Dinuclear Ir(III) | 4,4'-Biphenyl-based Schiff base | Six-membered chelate ring | Cytotoxic agents nih.gov |

| Cationic Ir(III) | Pendent bromophenyl bipyridine | Stepwise functionalization via cross-coupling | Luminescent materials researchgate.net |

A wide variety of coordination compounds have been synthesized using divalent transition metals such as copper, nickel, cobalt, zinc, and cadmium with pyridine-based ligands. nih.govresearchgate.net The synthesis often involves reacting metal(II) salts with the ligand in a suitable solvent, sometimes with co-ligands to influence the final structure. ub.edunih.gov For example, two different Cu(II) concomitant 1D polymers containing 4,4'-bipyridine were isolated by modifying the synthetic conditions, such as molar ratio and solvent, demonstrating the sensitivity of the final structure to reaction parameters. ub.edu

Complexes of these metals with ligands structurally similar to this compound have been extensively characterized. In many cases, the metal centers adopt geometries ranging from tetrahedral to distorted trigonal bipyramidal and octahedral, depending on the coordination number and the steric and electronic properties of the ligands involved. nih.govrsc.org The resulting complexes can be mononuclear or form extended coordination polymers. researchgate.net The coordination of the metal ion often enhances the biological activity of the ligand. nih.gov

Table 2: Examples of Metal(II) Coordination Compounds with Pyridine-Type Ligands

| Metal Ion | Ligand System | Formula of Complex | Coordination Geometry |

|---|---|---|---|

| Copper(II) | 4,4'-bipyridine, Piperonylic acid | {[Cu(Pip)₂(4,4'-bipy)]}n | Distorted square pyramidal ub.edu |

| Zinc(II) | Biphenyl-dicarboxylate, 4,4'-bipyridine | [Zn(μ₂-H₂L¹)(μ₂-4,4'-bipy)]n | Trigonal pyramidal acs.org |

| Cadmium(II) | Biphenyl-dicarboxylate, 2,2'-bipyridine | [Cd(μ₂-H₂L¹)(2,2'-bipy)(H₂O)]n | N/A nih.gov |

| Cobalt(II) | Pyridine amide ligand | [CoII(L9)] | Six-coordinate rsc.org |

Gold(III) complexes, particularly cyclometalated ones, have garnered significant interest. Cyclometalation involves the intramolecular activation of a C-H bond, typically on an aromatic ring, to form a direct carbon-metal bond, resulting in a stable chelate structure. Ligands based on 2-phenylpyridine (B120327) are common precursors for (N,C)-cyclometalated Au(III) complexes. rsc.org The synthesis can be achieved via transmetalation from intermediate mercury(II) complexes or through direct auration methods. nih.govacs.org

While the majority of reported (N,C,C) pincer ligands for Au(III) are derived from 2-([1,1'-biphenyl]-3-yl)pyridine, the principles are applicable to other biphenyl-pyridine isomers. rsc.org These complexes exhibit a square-planar geometry around the Au(III) center. The functionalization of the ligand backbone can significantly impact the photophysical, electrochemical, and biological properties of the resulting complexes. rsc.org For example, new cyclometalated gold(III) complexes with biphenyl-type ligands have been synthesized and shown to have potential as anticancer drugs, inducing cell cycle arrest. nih.gov

Formation of Coordination Polymers and Metal-Organic Frameworks (MOFs)

Coordination polymers (CPs) and Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked by organic ligands. The rigid and linear nature of linkers like this compound and its analogues makes them excellent candidates for building these extended, often porous, structures. nih.govacs.org

The design of MOFs relies on the principles of crystal engineering, where the geometry of the metal-containing secondary building unit (SBU) and the organic linker dictate the topology of the final network. rsc.org Linear, ditopic linkers such as 4,4'-bipyridine and its longer analogue, 4,4'-bis(4-pyridyl)biphenyl, are frequently used to connect metal centers, leading to specific and predictable network topologies. nih.govacs.org

Topological analysis is a key tool for classifying and understanding the complex structures of MOFs. acs.org Common topologies observed for MOFs built with linear biphenyl-pyridine type linkers include the sql (square lattice) net for 2D layers and the dia (diamondoid) net for 3D frameworks. acs.orgnih.gov For example, a Cu(II) MOF constructed with 4,4'-dipyridyl exhibits a 4-fold interpenetrated dia topology. acs.org The length of the linker can influence the final structure, with longer linkers like 4,4'-bis(4-pyridyl)biphenyl facilitating the formation of interpenetrated networks to fill the large voids that would otherwise be present. nih.govacs.org The choice of metal, solvent, and auxiliary ligands can also tune the topology and lead to structural diversity, including the formation of 1D chains, 2D layers, and complex 3D frameworks. nih.govacs.org

Table 3: Network Topologies of MOFs with Biphenyl-Pyridine Type Linkers

| Metal Ion(s) | Linker(s) | Topology | Reference |

|---|---|---|---|

| Copper(II) | 4,4'-dipyridyl | 4-fold interpenetrated dia | acs.org |

| Zinc(II) | Biphenyl-dicarboxylate, 4,4'-bipyridine | dia | nih.govacs.org |

| Manganese(II) | Biphenyl-dicarboxylate, 4,4'-bipyridine | 5-fold interpenetrated 3D+3D net | nih.govacs.org |

| Mercury(II) | N,N'-bis(pyridine-4-yl)formamidine | sql | nih.gov |

Compound Index

Table 4: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-([1,1'-Biphenyl]-3-yl)pyridine |

| 2,2'-bipyridine |

| 2-phenylpyridine |

| 4,4'-bis(4-pyridyl)biphenyl |

| 4,4'-bipyridine |

| 4,4'-dipyridyl |

| Gold(III) |

| Cadmium(II) |

| Cobalt(II) |

| Copper(II) |

| Iridium(III) |

| Nickel(II) |

| Platinum(II) |

| Zinc(II) |

| Mercury(II) |

| Manganese(II) |

| N,N'-bis(pyridine-4-yl)formamidine |

| Piperonylic acid |

Influence of Auxiliary Ligands and Crystallization Mediators on Coordination Architecture

The final architecture of coordination polymers and metal-organic frameworks (MOFs) derived from primary ligands like this compound is profoundly influenced by the introduction of auxiliary ligands and crystallization mediators into the synthesis process. acs.orgnih.gov These ancillary molecules, which are not part of the primary framework backbone but co-crystallize, can direct the assembly of the metal-ligand units, control the dimensionality of the resulting structure, and determine the final topology and properties of the material. rsc.orgnih.gov

The choice of auxiliary N-donor ligands, such as 2,2′-bipyridine (2,2'-bipy), 4,4′-bipyridine (4,4'-bipy), or 1,10-phenanthroline (B135089) (phen), can lead to vastly different structural outcomes even when the primary metal ion and biphenyl-based linker remain the same. acs.orgnih.gov For instance, in hydrothermal syntheses involving biphenyl-dicarboxylate linkers, the use of phen as a crystallization mediator can result in the formation of a three-dimensional MOF with one metal, while using 4,4'-bipy with the same metal can produce a different 3D net where the 4,4'-bipy itself acts as an additional linker, increasing the framework's dimensionality. nih.gov Similarly, studies on zinc(II) coordination polymers have shown that the presence of 2,2'-bipy can lead to one-dimensional chains, whereas using 4,4'-bipy can result in a 3D framework. nih.gov This highlights the crucial role of the crystallization mediator's geometry and coordination capability in the product's final structure. nih.gov

The controlled addition of these mediators is a key strategy in crystal engineering. ub.edu They can prevent the formation of undesirable dense phases and facilitate the crystallization of specific, often more complex, architectures ranging from molecular dimers to 1D, 2D, and 3D networks. acs.orgresearchgate.net The process often involves hydrothermal synthesis where a metal(II) salt, the principal organic linker, and a crystallization mediator are reacted. mdpi.com The resulting structures are diverse; for example, nine different compounds were generated from biphenyl-dicarboxylate linkers simply by varying the metal ion and the N-donor mediator, yielding products with unique topologies and degrees of interpenetration. acs.orgresearchgate.net The importance of these coligands is underscored by the observation that in some systems, certain crystalline products can only be isolated in their presence. nih.gov

The table below summarizes the impact of different auxiliary ligands on the dimensionality and structure of coordination polymers built from biphenyl-based linkers, illustrating their directive influence.

| Primary Linker System | Metal Ion | Auxiliary Ligand/Mediator | Resulting Structure Dimensionality | Reference |

|---|---|---|---|---|

| Biphenyl-dicarboxylate (H₄L¹) | Mn(II) | 1,10-phenanthroline (phen) | 3D MOF | nih.gov |

| Biphenyl-dicarboxylate (H₄L¹) | Mn(II) | 4,4′-bipyridine (4,4'-bipy) | 3D MOF (different topology) | nih.gov |

| Biphenyl-dicarboxylate (H₄L¹) | Zn(II) | 2,2′-bipyridine (2,2'-bipy) | 1D Chain | nih.gov |

| Biphenyl-dicarboxylate (H₄L¹) | Zn(II) | 4,4′-bipyridine (4,4'-bipy) | 3D Framework | nih.gov |

| 2-(5-carboxypyridin-2-yl)terephthalic acid | Pb(II) | 1,10-phenanthroline (phen) | 3D Coordination Polymer | mdpi.com |

| 2-(5-carboxypyridin-2-yl)terephthalic acid | Zn(II) | 4,4′-bipyridine (4,4'-bipy) | 3D MOF | mdpi.com |

Dynamic Features and Phase Transformations in MOFs

Metal-organic frameworks constructed with ligands like this compound are often not static structures but can exhibit dynamic behaviors, including flexibility and phase transformations in response to external stimuli such as guest molecules (gases, solvents), temperature, or pressure. acs.orgnist.gov This "breathing" phenomenon, characterized by reversible structural changes, is a hallmark of flexible MOFs and is critical for applications in gas storage and separation. nist.govrsc.org

A significant dynamic feature is the ability to switch between a non-porous "closed" phase and a porous "open" phase. ossila.com This transition is often induced by the adsorption of specific guest molecules at certain pressures, a phenomenon known as gate-opening. ossila.com For example, a MOF with a diamondoid topology, NiL₂ (where L is 4'-(pyridin-4-yl)-[1,1'-biphenyl]-4-carboxylic acid), demonstrates a switch from a non-porous state to several open, porous phases upon exposure to CO₂ and CH₄ at specific pressures. ossila.com Such transformations can involve significant changes in the framework, including alterations in the angles between ligands and 2D nets, leading to a reduction in the distance between planes within the MOF. acs.org

The dynamic properties can be precisely tuned through crystal engineering strategies. acs.org One such strategy is ligand exchange, where rigid ligands in a pre-existing MOF are replaced with more flexible ones, converting a rigid 3D framework into a flexible 2D network. rsc.org This can create structural flexibility that allows the material to selectively adsorb certain gases like CO₂ and CH₄, which induce a phase transition to a porous state, while excluding others like N₂. rsc.org Another approach is the creation of mixed-ligand or mixed-metal systems. By substituting a fraction of the organic linkers or metal nodes, it is possible to fine-tune the gate-opening pressures for gas sorption. ossila.comacs.org In the NiL₂ system, doping the framework with cobalt ions allowed for the regulation of methane-induced phase transformations, optimizing the methane (B114726) working capacity. ossila.com

The table below provides examples of MOFs with biphenyl and pyridine-containing linkers that exhibit dynamic features.

| MOF System | Dynamic Feature | Stimulus | Observed Effect | Reference |

|---|---|---|---|---|

| NiL₂ (L = 4'-(Pyridin-4-yl)-[1,1'-biphenyl]-4-carboxylic acid) | Phase Switching | CO₂, CH₄ pressure | Switches from a closed non-porous phase to open porous phases. | ossila.com |

| {Zn₃(bpba)₁.₅(bpdc)₃₅₊ₓ} | Framework Deformation | Guest Exchange (Solvent) | Elastic deformation, reduction in distance between dicarboxylate planes from 25.97 Å to ~24.4 Å. | acs.org |

| Zn₂(BPDC)₂(BiPY) (Parent MOF) | Structural Conversion | Ligand Exchange | Conversion from a rigid 3D structure to a flexible 2D structure with enhanced gas separation properties. | rsc.org |

| Cu₂(bdc)₂(bpy) | Variable Flexibility | Synthesis (Pillar quantity) | Dynamic properties vary between rigid, elastic, and shape memory modes depending on crystal morphology. | researchgate.net |

| X-ddi-1-Ni | Phase Transformation | Gases (CO₂, C₃H₄) and Liquids (DMF) | Transforms from a closed (β) phase to a phase of intermediate porosity upon gas exposure. | acs.org |

Electronic Structure and Bonding Analysis in Metal-4-(4-Biphenyl)pyridine Complexes

The electronic structure and nature of the bonding in metal complexes containing this compound and related ligands are crucial for understanding their reactivity, magnetic properties, and photophysical behavior. Analysis of these complexes often reveals intricate electronic features, including redox-active ligands, metal-to-ligand charge transfer (MLCT) events, and complex magnetic coupling. nih.govresearchgate.net

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structures of these complexes in both their ground and excited states. nih.govresearchgate.net DFT calculations can elucidate the distribution of electron density, the nature of molecular orbitals, and the assignment of spectroscopic features. researchgate.net For example, in bis(imino)pyridine iron biphenyl complexes, DFT calculations, combined with experimental data from Mössbauer and X-ray absorption spectroscopies, established that the system consists of a ferric (Fe³⁺) center antiferromagnetically coupled to a bis(imino)pyridine radical anion. nih.gov This indicates that the ligand is not a passive scaffold but actively participates in the complex's redox chemistry. nih.gov

The geometry and bond lengths within the coordination sphere provide critical insights into the electronic state of the metal and ligand. In redox-active ligand complexes, specific bond distances within the ligand chelate can be diagnostic of its reduction state. nih.gov For instance, an elongation of the N(imine)–C(imine) bond and a contraction of the C(imine)–C(ipso) bond are consistent with a one-electron reduction of the bis(imino)pyridine ligand. nih.gov The metal-carbon and metal-nitrogen bond lengths can also help distinguish between different spin states of the metal center. nih.gov

In platinum(II) complexes with biphenyl and 4,4'-bipyridine derivative ligands, the electronic properties are influenced by the geometry and interaction between the aromatic systems. mdpi.com A twisted orientation of the biphenyl and bipyridine rings with respect to the plane of the Pt(II) coordination unit is often adopted to relieve steric hindrance. mdpi.com This twisting affects the electronic communication and the photophysical properties of the supramolecular complex. mdpi.com Furthermore, the electronic structure of the metal center can be tuned by the choice of ancillary ligands. For example, substituting a chloride ligand with an electron-withdrawing pyridine ligand in a Rhenium(I) complex can decrease the π-backbonding to CO ligands, which is observable through shifts in their infrared stretching frequencies. researchgate.net

The following table presents selected bond length data for a representative metal-biphenyl complex, illustrating how structural parameters reflect the underlying electronic structure.

| Complex | Bond | Bond Length (Å) | Significance | Reference |

|---|---|---|---|---|

| (ⁱPrPDI)Fe(biphenyl) | Fe(1)–C(34) | 1.965(3) | Shorter Fe-C bonds compared to high-spin analogues, consistent with an intermediate or low-spin ferric center. | nih.gov |

| Fe(1)–C(45) | 1.943(3) | |||

| trans-[Pd(L)₂Cl₂] (L = 3-(pyridin-2-ylmethyl)oxazolidin-2-one) | Pd(1)-N(1) | 2.030(2) | Typical bond lengths for a square planar Pd(II) complex with pyridine-type and chloride ligands. | rsc.org |

| Pd(1)-Cl(1) | 2.298(1) | |||

| [Cu(L)₂(ClO₄)₂] (L = 3-(pyridin-2-ylmethyl)oxazolidin-2-one) | Cu(1)-N(1) | 1.996(2) | Coordination environment is an elongated octahedron with weak axial linkages to perchlorate (B79767) anions. | rsc.org |

| Cu(1)-O(1) | 2.000(2) |

Table of Mentioned Compounds

| Abbreviation/Common Name | Full Chemical Name |

|---|---|

| This compound | 4-(Biphenyl-4-yl)pyridine |

| 2,2'-bipy | 2,2′-Bipyridine |

| 4,4'-bipy | 4,4′-Bipyridine |

| phen | 1,10-Phenanthroline |

| HPBPC | 4'-(Pyridin-4-yl)-[1,1'-biphenyl]-4-carboxylic acid |

| bpdc | 4,4′-Biphenyl-dicarboxylate |

| DMF | Dimethylformamide |

| H₄L¹ | 3,3′-Dihydroxy-[1,1′-biphenyl]-4,4′-dicarboxylic acid |

| H₃cpta | 2-(5-Carboxypyridin-2-yl)terephthalic acid |

| bpba | N,N′-(1,1′-Biphenyl)-4,4′-diylbis-4-pyridinecarboxamide |

| bdc | 1,4-Benzenedicarboxylate |

| bpy | 4,4'-Bipyridine |

| BiPY | 4,4'-Bipyridine |

| BPDC | 4,4'-Biphenyldicarboxylate |

| ⁱPrPDI | 2,6-(2,6-Diisopropylphenyl-N=CMe)₂C₅H₃N |

Supramolecular Chemistry and Self Assembly of 4 4 Biphenyl Pyridine Systems

Non-Covalent Interactions Driving Supramolecular Assembly

The self-assembly of systems based on 4-(4-biphenyl)pyridine is governed by a variety of non-covalent interactions. These weak forces, acting in concert, dictate the final structure and properties of the resulting supramolecular ensembles. The primary interactions include arene-arene π-stacking, cuprophilic interactions in copper complexes, and hydrogen bonding. researchgate.net

Arene-arene π-stacking is a crucial stabilizing force in the assembly of structures containing this compound. This interaction occurs between the electron-rich π-systems of the biphenyl (B1667301) and pyridine (B92270) aromatic rings. These interactions can manifest as face-to-face, offset, or edge-to-face arrangements, playing a key role in the formation of ordered solid-state structures and aggregated species in solution. researchgate.netpku.edu.cn

Cuprophilic interactions are weak, non-covalent attractive forces between closed-shell copper(I) (d¹⁰) centers. These interactions, with distances shorter than the sum of the van der Waals radii, are a significant driving force in the self-assembly of copper(I) complexes, often leading to unique photophysical properties. researchgate.net

Research on organocopper complexes featuring pyridine ligands has demonstrated the formation of remarkable supramolecular structures driven by these forces. For example, the unsupported organocopper pyridine complex C₆F₅Cu(py) assembles into one-dimensional chains of copper atoms with Cu⋯Cu distances of 2.8924(3) Å, a clear indication of cuprophilic interactions. rsc.org Similarly, quantum chemical calculations have been used to study the cuprophilic interactions within the Cu₃ faces of hexanuclear copper(I) thiolate cages containing substituted pyridine ligands, confirming their role in stabilizing the cluster geometry. mdpi.com These interactions are known to accelerate processes like intersystem crossing and phosphorescence, making them a key design element for creating luminescent materials. researchgate.net

Hydrogen bonding is a highly directional and specific non-covalent interaction that plays a pivotal role in directing the assembly of supramolecular structures. The nitrogen atom of the pyridine ring in this compound is an effective hydrogen bond acceptor, readily interacting with donor groups like carboxylic acids or water molecules.

In co-crystals, short and strong O—H⋯N hydrogen bonds between carboxylic acids and pyridine derivatives are often the primary interaction forming the fundamental structural units. nih.gov For example, in a co-crystal of biphenyl-4,4'-dicarboxylic acid and 4-methoxypyridine, the acid and base molecules are linked by these hydrogen bonds to form a 1:2 unit. nih.gov These primary units are then further organized into more complex architectures, such as tapes or double-chain structures, through weaker interactions including π–π stacking and C—H⋯O hydrogen bonds. nih.gov In hydrated metal complexes, hydrogen bonding between coordinated water molecules and anions can link ladder-like motifs into extensive 3D networks. rsc.org The ability of pyridine units to act as hydrogen bond acceptors is also critical in the host-guest chemistry of coordination cages, where they can bind guest molecules like cisplatin. acs.orgwhiterose.ac.uk

Directed Synthesis of Supramolecular Coordination Complexes (SCCs)

The "directional bonding" approach is a powerful strategy for the rational design of discrete two- and three-dimensional supramolecular coordination complexes (SCCs). nih.gov This method utilizes the predictable coordination geometry of metal ions ("corners") and the specific angles of polytopic organic ligands ("linkers") to guide the self-assembly process toward a desired, thermodynamically stable architecture. nih.govnih.gov Ligands like this compound and its derivatives are ideal linear linkers for this purpose.

Molecular squares and rectangles are among the most studied 2D metallacycles. Their synthesis typically involves combining linear, ditopic pyridine-based ligands with square-planar metal complexes that provide 90° coordination angles, such as those of Pd(II) and Pt(II). acs.orgnih.gov The first self-assembled molecular square was famously synthesized by Fujita et al. from cis-protected palladium(II) and 4,4'-bipyridine (B149096). nih.gov

A stepwise synthetic approach offers greater control, allowing for the formation of non-symmetric rectangles or mixed-metal squares. mdpi.com This method has been employed to construct platinum-based rectangular metallacycles using a derivative of this compound. mdpi.comnih.gov In this strategy, a bimetallic complex, [Pt(bpy)Cl]₂(μ-bph), is first synthesized to act as a rigid core. This core is then reacted with a linear ditopic ligand, such as 4,4′-di(pyridin-4-yl)-1,1′-biphenyl, to form the final tetranuclear rectangular structure. mdpi.comnih.gov The crystal structure of one such complex, {[Pt(2,2′-bpy)]₄(μ-bph)₂(μ-(4,4′-bpy)₂}{PF₆}₄, confirms the formation of a parallelogram-like structure where the four platinum atoms define the vertices. mdpi.comnih.gov

Table 1: Selected Structural Data for a Pt(II) Rectangular Metallacycle Data derived from the crystal structure of {[Pt(2,2′-bpy)]₄(μ-bph)₂(μ-(4,4′-bpy)₂}{PF₆}₄. mdpi.com

| Parameter | Value |

|---|---|

| Pt···Pt Distances (Å) | |

| Pt(1)···Pt(2) | 7.005 |

| Pt(1)···Pt(2)#1 | 11.197 |

| Angles (°) | |

| Pt(2)-Pt(1)-Pt(2)#1 | 180.0 |

| Dihedral Angles (°) | |

| N(1)–Pt(1)–C(11)–C(16) | 77.3 |

| N(4)–Pt(2)–N(5)–C(33) | 73.5 |

The dihedral angles indicate a significant twist between the planes of the platinum-bipyridine units and the aromatic rings of the bridging ligands, which is adopted to relieve steric hindrance. mdpi.com

The well-defined cavities within supramolecular coordination complexes, such as molecular squares and cages, can act as hosts for smaller guest molecules. This encapsulation can lead to unique chemical phenomena, as the cavity provides a distinct microenvironment, earning these structures the name "molecular flasks". acs.orgnih.gov The process is driven by non-covalent interactions between the host and the guest, and can be highly selective. thno.org

Metallarectangles constructed with 4,4'-bipyridine linkers have been shown to encapsulate guest molecules such as anthracene (B1667546) within their cavities. nih.gov The size and electronic properties of the guest are critical for stable complex formation. For instance, osmium-based molecular squares containing bipyridine ligands feature hydrogen-bonding pockets that allow for the selective binding of specific diamide (B1670390) guests. nih.gov In more complex systems, coordination cages with inwardly directed pyridine units can encapsulate drug molecules like cisplatin, with hydrogen bonds between the guest's amine ligands and the cage's pyridine nitrogens stabilizing the adduct. acs.orgwhiterose.ac.uk This host-guest chemistry opens up possibilities for applications in areas such as molecular recognition, sensing, and drug delivery, where the release of the guest can be triggered by a competitive ligand or another external stimulus. acs.orgthno.org

This compound Derivatives in Chemoresponsive Liquid Crystal Systems

The integration of this compound and its derivatives into chemoresponsive liquid crystal (LC) systems represents a focused area of materials science aimed at creating advanced sensor technologies. These systems leverage the unique molecular structure of the this compound moiety, which combines a rigid biphenyl core with a nitrogen-containing pyridine ring. This structure facilitates specific interactions at interfaces, particularly with metal cations, which can be exploited to trigger optical responses in the liquid crystal phase upon exposure to chemical analytes.

The fundamental principle behind these chemoresponsive systems involves the controlled orientation of liquid crystal molecules at a specially prepared surface. Typically, a substrate is decorated with metal cations that can coordinate with the functional groups of the liquid crystal molecules. This coordination induces a uniform alignment of the LC molecules throughout the film, for example, a homeotropic (perpendicular) orientation. An optical signal, viewed through crossed polarizers, is generated when a target analyte is introduced. The analyte molecules compete with the liquid crystal molecules for the binding sites on the surface. If the analyte binds more strongly, it displaces the LC molecules, disrupting their uniform orientation and causing a visible change in the optical texture of the LC film.

Research guided by computational chemistry has been instrumental in exploring the potential of pyridine-containing LCs. osti.govnih.gov Electronic structure calculations are used to predict the binding energies of mesogens with various metal salts, providing a theoretical foundation for designing and selecting materials for specific sensing applications. nih.gov

A significant study in this area involved the computational and experimental investigation of 4-(4-pentylphenyl)-pyridine, a derivative of this compound, within a chemoresponsive LC system. osti.govresearchgate.net The research aimed to compare its performance with nitrile- and pyrimidine-containing LCs in detecting dimethylmethylphosphonate (DMMP), a simulant for nerve agents, while resisting interference from water. osti.govnih.gov

Computational predictions of the Gibbs Free Energy of Binding (GBE) for pyridine with various metal perchlorate (B79767) salts indicated strong coordination. osti.gov For instance, the binding energy of a pyridine surrogate to Mn(ClO4)2 was calculated to be -1.75 eV, which is significantly more negative than that of benzonitrile (B105546) (-1.34 eV), a surrogate for the commonly used liquid crystal 4'-pentyl-4-biphenylcarbonitrile (5CB). researchgate.net This strong binding is predicted to be sufficient to induce a homeotropic orientation of the liquid crystal on surfaces functionalized with these metal cations. researchgate.net

Experimental validation was carried out by synthesizing 4-(4-pentylphenyl)-pyridine and observing the behavior of the LC on surfaces decorated with various metal cations. osti.gov As predicted by the computational models, the pyridine-containing LC exhibited a homeotropic orientation on these surfaces, confirming the strong binding interaction between the pyridine nitrogen and the metal ions. osti.gov

However, when exposed to analytes such as DMMP or water, the pyridine-based LC system did not show a response. osti.gov The strong coordination between the pyridine headgroup and the metal cations on the surface was not disrupted by the presence of these analytes. osti.gov This is in contrast to pyrimidine-based systems, which showed a selective response to DMMP. osti.gov The research concluded that while the this compound scaffold effectively orients the liquid crystal, its binding to the metal-functionalized surface is too robust to be competitively displaced by analytes like DMMP under the tested conditions. osti.gov

These findings highlight a critical aspect of designing chemoresponsive liquid crystals: the interaction energy between the mesogen and the surface must be finely tuned. It needs to be strong enough to maintain a stable initial orientation but weak enough to be disrupted by the target analyte to trigger a response. While derivatives of this compound demonstrate the former, their utility in chemoresponsive systems for detecting weakly binding analytes is limited by the very strength of this interaction. Future work might explore different metal cations or structural modifications to the pyridine moiety to modulate this binding energy for specific sensing applications.

Research Findings on Pyridine-Containing Liquid Crystals

| Parameter | Finding | Source |

| Mesogen Studied | 4-(4-pentylphenyl)-pyridine | osti.govresearchgate.net |

| Computational Model | Electronic structure calculations to predict Gibbs Free Energy of Binding (GBE) of pyridine to metal salts. | osti.gov |

| Predicted Binding Energy (Pyridine + Mn(ClO4)2) | -1.75 eV | researchgate.net |

| Experimental LC Orientation | Homeotropic ordering observed on surfaces with various metal cations, confirming strong binding. | osti.gov |

| Response to DMMP | No orientational transition observed. | osti.gov |

| Response to Water | No orientational transition observed. | osti.gov |

| Conclusion | Pyridine-containing LCs bind too strongly to metal-functionalized surfaces for analytes like DMMP or water to competitively displace them and trigger a response. | osti.gov |

Optoelectronic and Photophysical Investigations of 4 4 Biphenyl Pyridine Systems

Luminescence Properties and Emission Characteristics

The luminescence of 4-(4-biphenyl)pyridine systems is marked by several notable phenomena, including dual emission, aggregation-induced emission (AIE), and significant sensitivity to the local environment. These characteristics are central to their application in advanced optoelectronic devices.

Aggregation-Induced Emission (AIE) Mechanisms

Aggregation-induced emission (AIE) is a photophysical effect where non-emissive or weakly emissive molecules become highly luminescent upon aggregation in a poor solvent or in the solid state. mdpi.comacs.org This behavior is contrary to the more common aggregation-caused quenching (ACQ) seen in many traditional fluorophores. mdpi.comacs.org The primary mechanism behind AIE is the restriction of intramolecular motion (RIM). ub.edunih.gov In dilute solutions, molecules like tetraphenylethylene (B103901) (TPE), a classic AIE luminogen, can dissipate absorbed energy through non-radiative pathways, such as the free rotation of their phenyl rings. acs.orgnih.gov When the molecules aggregate, these rotational and vibrational motions are physically hindered, which blocks the non-radiative decay channels and forces the excited state to decay radiatively, resulting in strong light emission. ub.edunih.gov

Furthermore, the specific packing of molecules in the aggregate state, such as the formation of π-stacked structures, can influence the electronic energy levels and enhance emission. ub.eduacs.org This packing can also shield the excited molecules from quenchers in the environment. nih.gov In some systems containing biphenyl (B1667301) and bipyridine derivatives, dual-emission patterns observed in solvent mixtures have been directly attributed to AIE phenomena. mdpi.com

Photoluminescence Quantum Yields and Efficiency

The photoluminescence quantum yield (PLQY or Φ), which measures the efficiency of the conversion of absorbed photons into emitted photons, is a critical parameter for light-emitting materials. In systems containing this compound or related bipyridine structures, the PLQY can vary dramatically depending on the specific molecular structure, the host material, and the physical state (solution vs. solid).

For example, a novel luminescent molecule, Mes2B(p-4,4'-biphenyl-NPh(1-naphthyl)) (BNPB), demonstrates a very high PLQY of 95% in a tetrahydrofuran (B95107) (THF) solution, which decreases to 31% in the solid state. researchgate.net In contrast, certain pyridine-based polymers can exhibit a high quantum efficiency of approximately 70% in solution, but this value drops significantly to below 20% in film samples due to aggregation effects. mit.edu Metal complexes often show robust emission; cationic Iridium(III) complexes with a derivative of this compound have achieved a remarkable PLQY of 70%. acs.org Similarly, specific osmium(II) complexes show quantum efficiencies as high as 45% in ethanol (B145695) solutions at room temperature. acs.org The efficiency is highly sensitive to the environment; some platinum complexes show a quantum yield of 4% in dichloromethane (B109758) but only 0.04–0.14% in acetonitrile. mdpi.com

The following table summarizes the photoluminescence quantum yields for various systems related to this compound.

| Compound/System Class | Solvent/State | Photoluminescence Quantum Yield (PLQY) |

| Mes2B(p-4,4'-biphenyl-NPh(1-naphthyl)) | THF Solution | 95% researchgate.net |

| Mes2B(p-4,4'-biphenyl-NPh(1-naphthyl)) | Solid State | 31% researchgate.net |

| Pyridine-based polymers | Solution | ~70% mit.edu |

| Pyridine-based polymers | Film | <20% mit.edu |

| Cationic Ir(III) complexes | Neat Film | 70% acs.org |

| Divalent Os(II) complexes | Ethanol Solution | Up to 45% acs.org |

| Platinum(II) complexes | Dichloromethane | 4% mdpi.com |

| Platinum(II) complexes | Acetonitrile | 0.04–0.14% mdpi.com |

| 4,4'-di-(2,5-dimethoxyphenyl)ethenyl)-2,2'-bipyridine | Dichloromethane | 43% psu.edu |

Solvent Polarity Effects on Emission Profiles

The emission spectra of this compound and its derivatives, particularly those with a "push-pull" electronic structure, are often highly sensitive to the polarity of the solvent, a phenomenon known as solvatochromism. nih.gov Generally, as solvent polarity increases, the fluorescence emission maximum undergoes a bathochromic (red) shift. urfu.rumdpi.com This occurs because the excited state of these molecules is typically more polar than the ground state due to an intramolecular charge transfer (ICT) upon excitation. nih.govacs.org More polar solvents can better stabilize the highly polar excited state, lowering its energy and resulting in a lower-energy (longer wavelength) emission. mdpi.comacs.org

For example, in a series of push-pull fluorophores based on a biphenyl-substituted bipyridine core, a gradual increase in solvent polarity from cyclohexane (B81311) to dimethyl sulfoxide (B87167) (DMSO) led to a significant redshift of the fluorescence maxima. urfu.rumdpi.com In one case, the emission maximum shifted from 438 nm in nonpolar cyclohexane to 515 nm in highly polar DMSO. urfu.rumdpi.com This sensitivity to the local environment makes these compounds excellent candidates for use as environmental probes. nih.gov The relationship between the Stokes shift and solvent polarity can often be described by the Lippert-Mataga equation, which provides insight into the change in the molecule's dipole moment upon excitation. mdpi.com

Absorption Characteristics and Electronic Transition Analysis

The electronic absorption spectra of this compound systems, typically measured using UV-Visible spectroscopy, provide fundamental information about their electronic structure. The absorption bands correspond to the promotion of electrons from occupied molecular orbitals to unoccupied ones.

In many derivatives and complexes, absorption bands in the 200–350 nm region are attributed to π–π* intraligand transitions. mdpi.comacs.org These transitions are localized on the aromatic rings of the biphenyl and pyridine (B92270) moieties. mdpi.comresearchgate.net For example, the p-band, or conjugation band, of the biphenyl subunit typically appears between 240 and 300 nm. core.ac.uk

In metal complexes, additional absorption bands appear at longer wavelengths. These are often assigned to charge-transfer transitions, such as metal-to-ligand charge transfer (MLCT) or ligand-to-ligand charge transfer (LLCT). acs.org Spin-allowed MLCT and LLCT transitions in some iridium complexes have been observed between 300 and 350 nm. acs.org Weaker absorption bands at even longer wavelengths (>400 nm) can be due to spin-forbidden transitions. acs.org

Theoretical studies using Density Functional Theory (DFT) confirm that the lowest-energy electronic transition (S0 → S1) is often a π–π* transition with significant HOMO → LUMO character. researchgate.net In these cases, the highest occupied molecular orbital (HOMO) is often delocalized across the entire molecule, while the lowest unoccupied molecular orbital (LUMO) is primarily localized on the pyridine ring. researchgate.net This distribution indicates that photoexcitation induces a charge transfer from the biphenyl portion to the pyridine ring. researchgate.net

Phosphorescence Spectroscopy of this compound-Containing Metal Complexes

When this compound or its derivatives are incorporated as ligands in complexes with heavy metal ions like platinum(II), iridium(III), or osmium(II), strong phosphorescence can be observed. acs.orgd-nb.infodoi.org The heavy metal atom facilitates intersystem crossing from the singlet excited state to the triplet state through strong spin-orbit coupling, enabling efficient emission from the triplet state. acs.org

These phosphorescent emissions are often due to triplet metal-to-ligand charge-transfer (3MLCT) excited states. acs.org Divalent osmium(II) complexes containing a 4,4'-di(biphenyl)-2,2'-bipyridine ligand, for instance, are strong red phosphorescent emitters, with emission wavelengths ranging from 611 to 651 nm. acs.org Rhodium biphenyl complexes have been shown to exhibit exceptionally long-lived phosphorescence (on the order of hundreds of milliseconds) at room temperature in solution, with quantum yields up to 33%. d-nb.info The color and efficiency of the phosphorescence can be tuned by modifying the ligands and the metal center, making these complexes highly valuable for applications in organic light-emitting diodes (OLEDs), where they can theoretically enable 100% internal quantum efficiency by harvesting both singlet and triplet excitons. doi.org

Linear and Nonlinear Optical (NLO) Properties

The linear and nonlinear optical (NLO) properties of organic molecules are of significant interest for applications in photonics and optoelectronics. The compound this compound, with its constituent biphenyl and pyridine rings, possesses a π-conjugated system that is a prerequisite for notable NLO activity. The electronic asymmetry introduced by the nitrogen atom in the pyridine ring, coupled with the extended π-system of the biphenyl group, can lead to significant molecular polarizabilities and hyperpolarizabilities.

Computational studies have been instrumental in elucidating the NLO properties of phenylpyridine systems. Research on 4-phenylpyridine (B135609), a closely related parent compound to this compound, provides foundational insights into its NLO behavior. Using density functional theory (DFT) with the B3LYP functional and a 6-31++G(d,p) basis set, the static hyperpolarizability of 4-phenylpyridine has been calculated. researchgate.net These calculations reveal that the molecule possesses a non-zero first hyperpolarizability (β), a key indicator of second-order NLO activity. researchgate.net

The study on 2-, 3-, and 4-phenylpyridines indicates that the position of the nitrogen atom significantly influences the NLO response. researchgate.net For 4-phenylpyridine, the calculated mean polarizability is approximately 136 atomic units (a.u.), which is comparable to that of biphenyl and 4,4'-bipyridyl. researchgate.net The static first hyperpolarizability (β) is a critical parameter for second-order NLO effects, and its magnitude is dependent on the intramolecular charge transfer characteristics of the molecule.

While direct experimental data on the NLO properties of this compound are not extensively documented in the reviewed literature, theoretical calculations for related structures provide valuable predictions. For instance, studies on various 4,4'-disubstituted biphenyls have been conducted to assess their first hyperpolarizability. researchgate.net These investigations highlight the role of donor-acceptor substitutions in enhancing the NLO response. In the case of this compound, the pyridine ring can act as an electron-accepting moiety, while the biphenyl group can be considered part of the extended π-bridge.

Furthermore, research into more complex systems incorporating biphenyl and pyridine units demonstrates the potential for significant two-photon absorption (TPA). For example, a biphenyl-type two-photon fluorescence probe exhibited a notable TPA cross-section. jst.go.jp While this probe has a more elaborate structure than this compound, it underscores the inherent capability of the biphenyl-pyridine framework to support efficient two-photon excitation processes. The TPA cross-section is a measure of the third-order NLO properties of a material.

The photophysical properties of supramolecular Pt(II) complexes containing p-biphenyl and 4,4'-bipyridine (B149096) derivative ligands have also been investigated. mdpi.com These studies reveal absorption bands in the UV region attributed to π-π* intraligand transitions within the biphenyl and bipyridine units. mdpi.com The emission spectra of these complexes are influenced by the solvent polarity and aggregation, indicating the sensitivity of the electronic states of the biphenyl-pyridine system to its environment. mdpi.com

Table of Calculated Optical Properties for Phenylpyridines

| Compound | Mean Polarizability (α) / a.u. | Anisotropy of Polarizability (Δα) / a.u. | First Hyperpolarizability (β) / a.u. |

| 2-Phenylpyridine (B120327) | 135 | 133 | 102 |

| 3-Phenylpyridine | 136 | 135 | 86 |

| 4-Phenylpyridine | 136 | 140 | 144 |

| Data sourced from computational studies using the B3LYP/6-31++G(d,p) level of theory. researchgate.net |

Theoretical and Computational Studies on 4 4 Biphenyl Pyridine

Quantum Chemical Calculation Methodologies

Quantum chemical calculations are pivotal in understanding the electronic structure and properties of molecules like 4-(4-biphenyl)pyridine. Various methodologies are employed to gain insights into its behavior at the atomic and molecular levels.

Density Functional Theory (DFT) for Ground and Excited States

Density Functional Theory (DFT) has become a primary tool for investigating the ground and excited state properties of molecular systems. nih.govresearchgate.net DFT methods are utilized to study the electronic characteristics and reactivity of this compound and its derivatives. nih.govresearchgate.net For instance, the B3LYP functional combined with the 6-31G(d,p) basis set is a common choice for performing these calculations. core.ac.uk Such studies can elucidate the energetic differences between various binding modes in host-guest complexes involving derivatives of this compound. lookchem.com Furthermore, DFT calculations are instrumental in analyzing the nonlinear optical (NLO) properties of related pyridine (B92270) compounds by examining parameters like dipole moment, polarizability, and hyperpolarizability. researchgate.net

Ab Initio Hartree-Fock (HF) Methods

Ab initio Hartree-Fock (HF) methods, while often considered a foundational approach, are still employed in the computational analysis of biphenyl (B1667301) and pyridine-containing molecules. HF calculations, in conjunction with other methods like second-order Møller-Plesset perturbation theory, have been used to investigate the geometries of related molecules such as 4-phenylpyridine (B135609) in both its neutral and anionic states. msu.edu In comparative studies, optimized geometries obtained from HF methods in the gas phase are often benchmarked against experimental data from single-crystal X-ray diffraction to validate the computational results. eurjchem.com

Time-Dependent Density Functional Theory (TD-DFT) for Spectroscopic Properties

To understand the spectroscopic properties, such as UV-visible absorption spectra, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice. acs.org This approach is used to calculate the electronic transition energies and oscillator strengths, which correspond to the absorption peaks observed experimentally. acs.org For example, TD-DFT calculations can predict the absorption wavelengths of related pyridine derivatives, providing insights into how structural modifications influence their electronic absorption. acs.org The method is also crucial for studying the photophysical properties of metal complexes incorporating biphenyl-pyridine type ligands. Relativistic TD-DFT methods have also been developed to handle systems containing heavy elements. rsc.org

Molecular Geometry Optimization and Conformational Analysis

The three-dimensional structure of this compound is crucial for its properties and interactions. Computational methods are used to determine its most stable geometry and to explore different possible conformations.

Geometry optimization is typically performed using DFT methods, such as the PBE density functional with a def2-SVP basis set. researchgate.net The conformation of biphenyl compounds is a classic example of how crystal packing forces can influence molecular shape, often leading to a more planar geometry in the solid state compared to the gas phase. acs.org Ab initio calculations on model compounds like 4-phenylpyridine suggest a canted (non-planar) geometry for the ground state. msu.edu The degree of planarity between the phenyl and pyridine rings is a key conformational feature. Studies on similar biaryl systems reveal that the conformational energy profiles can be influenced by electronic effects, such as resonance stabilization and electrostatic repulsion between lone pairs and pi-electron clouds. nih.govresearchgate.net

Electronic Structure and Reactivity Descriptors

The electronic structure of this compound dictates its chemical reactivity and physical properties. Key descriptors derived from computational studies provide a quantitative understanding of these aspects.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gaps)

Frontier Molecular Orbital (FMO) analysis is a powerful tool to understand the electronic properties and reactivity of molecules. core.ac.uk The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for assessing molecular stability and reactivity. core.ac.uk A smaller energy gap generally implies higher reactivity and lower kinetic stability. core.ac.uk

For derivatives of 4-(biphenyl)-pyridine, the HOMO-LUMO energy gap has been used to evaluate their reactivity and has been correlated with their biological activity. nih.govresearchgate.net DFT calculations at the B3LYP/6-31G(d,p) level have been used to determine the HOMO and LUMO energies and the corresponding energy gaps for a series of pyridine derivatives. core.ac.uk These studies show that the distribution of the HOMO and LUMO densities can be significantly influenced by the substituents on the biphenyl and pyridine rings. core.ac.uk

Below is a table summarizing representative calculated HOMO-LUMO energy gaps for related pyridine derivatives from the literature.

| Compound Series | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

| Pyridine derivatives 2a–2i | - | - | ~4.13–4.86 |

| Pyridine derivatives 4a–4i | - | - | ~4.51–5 |

Data sourced from a study on pyridine derivatives using DFT at the B3LYP/6-31G(d,p) level of theory. core.ac.uk

Molecular Electrostatic Potential (MEP) Mapping